molecular formula C10H8BrN B13207598 1-Bromo-8-methylisoquinoline

1-Bromo-8-methylisoquinoline

Cat. No.: B13207598
M. Wt: 222.08 g/mol
InChI Key: BAIPIEBDVAYGBA-UHFFFAOYSA-N
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Description

1-Bromo-8-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the first position and a methyl group at the eighth position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-8-methylisoquinoline can be synthesized through various methods. One common approach involves the bromination of 8-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-8-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon), solvents (ether, ethanol).

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-8-methylisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-8-methylisoquinoline is unique due to the combined presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

1-bromo-8-methylisoquinoline

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-12-10(11)9(7)8/h2-6H,1H3

InChI Key

BAIPIEBDVAYGBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN=C2Br

Origin of Product

United States

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